![molecular formula C14H12ClFO2 B6374913 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% CAS No. 1261952-78-6](/img/structure/B6374913.png)
5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95%
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Overview
Description
5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, also known as 5-CEFPF, is an organic compound with a wide range of applications in the scientific and medical fields. It has a wide range of biochemical and physiological effects, and can be used for a variety of laboratory experiments.
Mechanism of Action
5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% works by inhibiting CYP2C19, an enzyme involved in drug metabolism. CYP2C19 is a member of the cytochrome P450 family of enzymes, which are responsible for the metabolism of drugs in the body. When 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% binds to CYP2C19, it prevents the enzyme from metabolizing drugs, leading to an increase in the bioavailability of the drugs.
Biochemical and Physiological Effects
The inhibition of CYP2C19 by 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% has a number of biochemical and physiological effects. First, it can lead to an increase in the bioavailability of certain drugs. This can lead to an increased efficacy of the drugs, as more of the drug is able to reach its target in the body. Additionally, the inhibition of CYP2C19 can lead to an increase in the half-life of certain drugs, as they are not metabolized as quickly. Finally, the inhibition of CYP2C19 can lead to an increase in the toxicity of certain drugs, as more of the drug is able to reach its target in the body.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be obtained in a pure form. Additionally, it is relatively inexpensive and can be used in a variety of experiments. Some of the limitations include the fact that it is not very stable, and can degrade over time. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% in research. One potential direction is to further study the effects of CYP2C19 inhibition on the pharmacokinetics of various drugs. Additionally, further research could be done to study the effects of 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% on other enzymes involved in drug metabolism. Additionally, research could be done to study the effects of 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% on the toxicity of certain drugs. Finally, research could be done to develop more stable forms of 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95%, which could be used in a wider variety of experiments.
Synthesis Methods
5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenol and 2-chloro-4-ethoxyphenol with 3-fluorophenyl bromide in the presence of anhydrous potassium carbonate. This reaction is carried out in anhydrous acetonitrile at a temperature of 80°C, and the reaction is complete in approximately five hours. The product is then extracted with ethyl acetate and dried to obtain a pure form of 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95%.
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% is widely used in scientific research for its ability to inhibit the enzyme CYP2C19. CYP2C19 is involved in the metabolism of drugs, and its inhibition can lead to an increase in the bioavailability of certain drugs. As such, 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% is used to study the effects of drug metabolism and drug interactions in the body. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-3-fluorophenol, 95% has been used in research to study the effect of CYP2C19 inhibition on the pharmacokinetics of various drugs.
properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-2-18-12-3-4-13(14(15)8-12)9-5-10(16)7-11(17)6-9/h3-8,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQFPNSFUIVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684505 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-78-6 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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